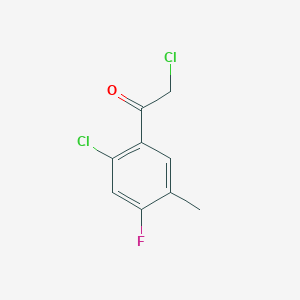
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is an organic compound characterized by the presence of chloro, fluoro, and methyl substituents on a phenyl ring, along with a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-chloro-4-fluoro-5-methylbenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)acetic acid.
科学的研究の応用
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The chloro and fluoro substituents on the phenyl ring influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved are primarily determined by the nature of the substituents and the reaction environment.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone
- 2-Chloro-1-(2-chloro-4-fluoro-5-methoxyphenyl)ethanone
- 2-Chloro-1-(2-chloro-4-fluoro-5-bromophenyl)ethanone
Uniqueness
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The methyl group further adds to its distinct properties by affecting the compound’s steric and electronic characteristics.
生物活性
2-Chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone, with the CAS number 154258-17-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₉H₇Cl₂FO
- Molecular Weight : 221.06 g/mol
- Structure : The compound features a chloro-substituted phenyl ring and an ethanone functional group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on halogenated phenyl derivatives suggest that the presence of chlorine and fluorine can enhance antibacterial efficacy against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but aligns with trends observed in related compounds.
Inhibitory Effects on Enzymes
The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it has been noted that halogenated compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the biotransformation of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Study on VHL Inhibitors
A recent study explored the design of ligands targeting the von Hippel-Lindau (VHL) protein, a critical component in the regulation of hypoxia-inducible factors (HIFs). The study highlighted the importance of structural modifications in enhancing binding affinity and biological activity. While this compound was not the primary focus, its structural analogs demonstrated significant potency in stabilizing HIF-1α by inhibiting VHL-mediated degradation .
Anti-Amyloidogenic Activity
Another area of interest is the compound's potential role in amyloidogenesis prevention. Research into halogenated derivatives has shown promising results in inhibiting transthyretin (TTR) aggregation, a process implicated in amyloidosis. The anti-aggregation activity was assessed using fibril formation assays, indicating that modifications such as chlorination could enhance inhibitory effects against amyloid fibril formation .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-chloro-1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO/c1-5-2-6(9(13)4-10)7(11)3-8(5)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBKVTZODEYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














